5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid
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Description
The compound “5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C15H22N2O5 . It is used in various chemical reactions and has several applications in the field of chemistry .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 310.35 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.Scientific Research Applications
Synthesis of Complex Organic Compounds
One application involves the synthesis of complex organic structures, such as the dibenzopyrrocoline alkaloid skeleton, which is critical in pharmaceutical research for its potential biological activity. The process includes forming key structural motifs present in natural products and potential drug molecules through reactions that involve the pyrrole unit as a core building block (Lötter et al., 2007). This exemplifies the compound's role in enabling the construction of biologically relevant frameworks, highlighting its significance in the development of new therapeutic agents.
Molecular and Crystal Structure Analysis
Another aspect of its application is in the study of molecular and crystal structures of related compounds. For instance, structural examination of related pyrrole derivatives provides insights into the molecular conformations and interactions that govern their crystalline state (Mironova et al., 2012). Understanding these structural properties is crucial for the rational design of materials and molecules with desired physical and chemical characteristics.
Development of Heterocyclic Compounds
Furthermore, the compound serves as a precursor in the development of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The reaction of amino-substituted heterocycles with carbonyl compounds, for instance, leads to the formation of novel heterocyclic structures that could possess interesting biological or physical properties (Zinchenko et al., 2009). Such reactions underline the versatility of pyrrole derivatives as building blocks in synthetic chemistry.
Mass Spectrometry and Analytical Studies
Additionally, the compound and its derivatives are subjects in mass spectrometry studies to understand their fragmentation patterns under electron impact, which is essential for the analytical characterization of complex organic molecules (Klyba et al., 2019). Such studies are vital for identifying and quantifying substances in various samples, ranging from pharmaceuticals to environmental pollutants.
Exploration of Chemical Reactions
The exploration of chemical reactions involving pyrrole derivatives also showcases their application in synthesizing novel compounds. For instance, reactions with selected bases have led to new derivatives with potential chemical and biological relevance (Remizov et al., 2019). These studies contribute to the broader understanding of reaction mechanisms and the discovery of new chemical entities.
Properties
IUPAC Name |
1-methyl-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-7-8-21-9-12(17)10-5-6-11(13(18)19)16(10)4/h5-6,12H,7-9H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBTVZCGCWATDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(N2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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